molecular formula C8H11NO2 B575789 2-Pyridinemethanol,5-methoxy-alpha-methyl-(9CI) CAS No. 181820-65-5

2-Pyridinemethanol,5-methoxy-alpha-methyl-(9CI)

Cat. No.: B575789
CAS No.: 181820-65-5
M. Wt: 153.18 g/mol
InChI Key: RWHQBZFFRGACAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridinemethanol,5-methoxy-alpha-methyl-(9CI) is a chemical compound with the molecular formula C15H17N2O5P. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinemethanol,5-methoxy-alpha-methyl-(9CI) typically involves the reaction of pyridine derivatives with methoxy and methyl groups under controlled conditionsThe reaction conditions often require the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Pyridinemethanol,5-methoxy-alpha-methyl-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

2-Pyridinemethanol,5-methoxy-alpha-methyl-(9CI) has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Pyridinemethanol,5-methoxy-alpha-methyl-(9CI) involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

    2-Pyridinemethanol: A simpler derivative without the methoxy and methyl groups.

    5-Methoxy-2-pyridinemethanol: Similar structure but lacks the alpha-methyl group.

    Alpha-methyl-2-pyridinemethanol: Lacks the methoxy group

Uniqueness: 2-Pyridinemethanol,5-methoxy-alpha-methyl-(9CI) is unique due to the presence of both methoxy and alpha-methyl groups, which confer distinct chemical properties and reactivity. These functional groups enhance its potential for diverse chemical reactions and applications in various fields .

Properties

CAS No.

181820-65-5

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-(5-methoxypyridin-2-yl)ethanol

InChI

InChI=1S/C8H11NO2/c1-6(10)8-4-3-7(11-2)5-9-8/h3-6,10H,1-2H3

InChI Key

RWHQBZFFRGACAK-UHFFFAOYSA-N

SMILES

CC(C1=NC=C(C=C1)OC)O

Canonical SMILES

CC(C1=NC=C(C=C1)OC)O

Synonyms

2-Pyridinemethanol,5-methoxy-alpha-methyl-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.